molecular formula C16H20N2O2 B6536357 N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide CAS No. 1021209-82-4

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide

Cat. No.: B6536357
CAS No.: 1021209-82-4
M. Wt: 272.34 g/mol
InChI Key: VQJKOFWSMFATKB-UHFFFAOYSA-N
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Description

“N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide” is a small molecule that has been studied for its potential pharmacological properties . It has been characterized as an antagonist of the Neuropeptide Y Y2 receptor . This compound has shown to inhibit the binding of peptide YY (PYY) to human Y2 receptor in KAN-Ts cells and to rat Y2 receptors in rat hippocampus .

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole in laboratory experiments include its high potency and selectivity for the 5-HT2A receptor. In addition, N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole is relatively easy to synthesize and is stable in aqueous solutions. However, the main limitation of using N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole in laboratory experiments is that it is not approved for human use and thus cannot be used in clinical trials.

Future Directions

The potential therapeutic applications of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole are still being explored. Possible future directions for research include the investigation of its potential as an agonist of the 5-HT2A receptor for the treatment of neurological and psychiatric disorders, such as depression, schizophrenia, and Alzheimer’s disease. In addition, further research is needed to explore the potential of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole as a modulator of the glutamate and GABA neurotransmitter systems. Finally, further research is needed to explore the potential of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole as an anti-inflammatory and anti-cancer agent.

Synthesis Methods

The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole begins with the reaction of 1-acetyl-2,3-dihydro-1H-indole-6-carboxylic acid with cyclopentanecarboxylic acid. This reaction results in the formation of the desired N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole product. The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole is relatively simple and can be completed in a few steps.

Scientific Research Applications

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole has been studied extensively for its potential therapeutic applications. In particular, it has been investigated for its potential to act as an agonist of the 5-HT2A receptor, which is involved in the regulation of mood and behavior. In addition, N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole has been studied for its potential to modulate the activity of the glutamate and GABA neurotransmitter systems, which are involved in the regulation of emotion and cognition.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11(19)18-9-8-12-6-7-14(10-15(12)18)17-16(20)13-4-2-3-5-13/h6-7,10,13H,2-5,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJKOFWSMFATKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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